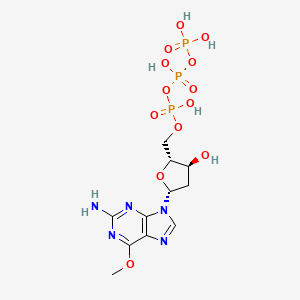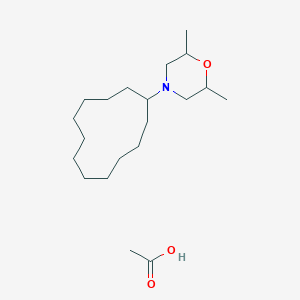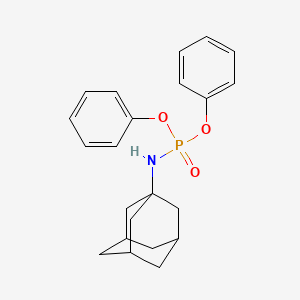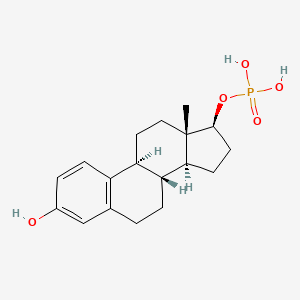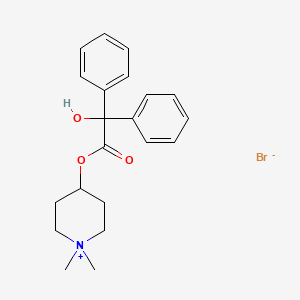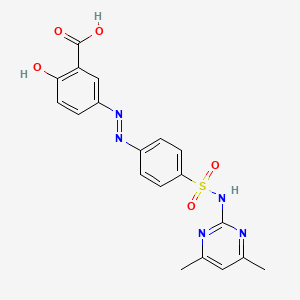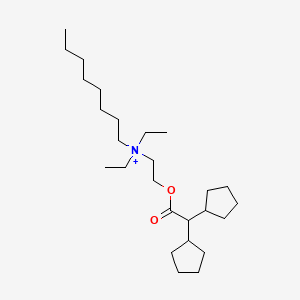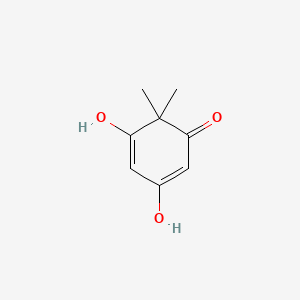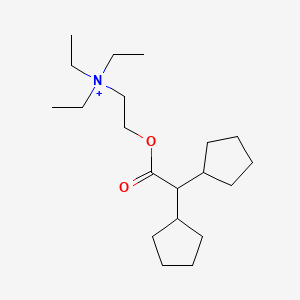
Thiirane
描述
Thiirane, also known as ethylene sulfide, is a three-membered heterocyclic compound containing two carbon atoms and one sulfur atom. Its chemical formula is C₂H₄S. This compound is the smallest sulfur-containing heterocycle and is characterized by significant ring strain due to its three-membered ring structure . This ring strain makes this compound highly reactive compared to other sulfur-containing compounds.
准备方法
Thiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The reaction proceeds as follows :
KSCN+C2H4O2CO→KOCN+C2H4S+CO2
Another method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES), yielding thiiranes in excellent yields . Industrial production of this compound often employs microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
化学反应分析
Thiirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ethylene episulfoxide using periodate as the oxidizing agent.
Nucleophilic Ring Opening: This compound reacts with nucleophiles such as amines to form 2-mercaptoethylamines, which are good chelating ligands.
Substitution: This compound can undergo substitution reactions with NH-heterocycles, leading to the formation of various pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-chloromethylthis compound with 3,5-dibromo-4-nitropyrazole in the presence of bases results in the formation of thietanylpyrazole .
科学研究应用
作用机制
Thiirane exerts its effects through various mechanisms, depending on its application. For instance, as an MMP inhibitor, this compound derivatives interact with the active sites of MMPs, preventing their catalytic activity. This inhibition can reduce tumor angiogenesis and growth . The unique mechanism of action of this compound-based inhibitors involves the formation of a covalent bond with the enzyme, leading to slow-binding and tight-binding inhibition .
相似化合物的比较
Thiirane is often compared to other three-membered heterocycles, such as ethylene oxide (epoxide) and aziridine. Unlike this compound, which contains a sulfur atom, ethylene oxide contains an oxygen atom, and aziridine contains a nitrogen atom. These differences in heteroatoms result in distinct chemical properties and reactivities .
Ethylene Oxide: More stable than this compound due to less ring strain. Used extensively in the production of ethylene glycol and as a sterilizing agent.
Aziridine: Contains a nitrogen atom, making it more basic than this compound. Used in the synthesis of pharmaceuticals and agrochemicals.
This compound’s unique reactivity due to its sulfur atom and ring strain makes it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
thiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S/c1-2-3-1/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVUARRWDCVURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-34-5 | |
| Record name | Thiirane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3049411 | |
| Record name | Ethylene sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Ethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
decomposes at 57 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol and ether; soluble in acetone and chloroform | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0130 g/cu m at 20 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
250.0 [mmHg], 250 mm Hg at 25 °C | |
| Record name | Ethylene sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5227 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
420-12-2 | |
| Record name | Thiirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiirane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epithioethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2W5165740 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-109 °C | |
| Record name | ETHYLENE SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiirane?
A1: this compound, also known as ethylene sulfide, has the molecular formula C2H4S and a molecular weight of 60.1 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Researchers have used these techniques to assign vibrational frequencies, analyze ring vibrations, and determine the stereochemistry of this compound derivatives. [, ]
Q3: Is this compound stable at room temperature?
A3: While some substituted thiiranes are stable at room temperature, this compound itself is relatively unstable. [, ]
Q4: What factors can affect the stability of this compound and its derivatives?
A4: The stability of thiiranes can be influenced by factors such as substituents, temperature, solvent, and the presence of catalysts or reagents. [, , ]
Q5: Can this compound be used as a building block for synthesizing other compounds?
A6: Yes, thiiranes are versatile building blocks in organic synthesis. For example, they can be used to prepare tetrasubstituted ethenes via a "two-fold extrusion reaction" involving desulfurization with tris(diethylamino)phosphine ((Et2N)3P). []
Q6: How do metal carbonyl complexes catalyze reactions of thiiranes?
A7: Metal carbonyl complexes, particularly those of tungsten, have shown the ability to catalyze the transformation of thiiranes into cyclic polydisulfides or, in the presence of alkyne carboxylates as cocatalysts, into thiacrown products. []
Q7: Are there any catalytic applications of this compound in polymer chemistry?
A8: Yes, this compound can be polymerized through ring-opening polymerization using various initiators like ZnEt2 and CdCO3, leading to the formation of polythiiranes with potential applications in materials science. [, ]
Q8: Have computational methods been employed to study this compound reactions?
A9: Yes, computational chemistry plays a significant role in understanding this compound chemistry. Density functional theory (DFT) calculations have been utilized to investigate the reaction mechanisms of this compound, including ring-opening reactions, interactions with amines, and bioactivation pathways. [, , ]
Q9: How have computational studies contributed to understanding the reactivity of this compound?
A10: Computational studies have helped to elucidate the reaction pathways and transition states involved in this compound reactions, providing insights into factors influencing reactivity, such as substituent effects and ring strain. [, , ]
Q10: How do substituents on the this compound ring affect its reactivity?
A11: Substituents on the this compound ring can significantly influence its reactivity. For instance, electron-withdrawing groups can increase the electrophilicity of the sulfur atom, while bulky substituents can hinder nucleophilic attack. [, , ]
Q11: Are there specific structural features of this compound derivatives that contribute to their biological activity?
A12: Yes, this compound derivatives, particularly those containing sulfonyl and benzyl groups, have shown potent inhibitory activity against gelatinases, a subclass of matrix metalloproteinases. [, ]
Q12: Are there any strategies to improve the stability of this compound-containing compounds?
A13: The stability of this compound-containing compounds can be enhanced through structural modifications, such as the introduction of electron-withdrawing groups or bulky substituents, and by controlling storage conditions, such as temperature and exposure to light and moisture. [, ]
Q13: Have there been efforts to develop formulations that enhance the stability or delivery of this compound-based compounds?
A14: While specific formulation strategies for this compound-based compounds are not extensively discussed in the provided research, researchers are actively exploring methods to improve the delivery and stability of drugs containing sulfur-based pharmacophores. These efforts often involve using various excipients, drug delivery systems, and formulation techniques to optimize drug properties and enhance their therapeutic potential. [, ]
Q14: What analytical techniques are employed to characterize and quantify this compound and its derivatives?
A15: Various analytical techniques, including gas chromatography-mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, are commonly used to characterize and quantify this compound and its derivatives. These methods enable the identification, separation, and quantification of these compounds in complex mixtures. [, ]
Q15: What is known about the environmental fate and degradation of this compound?
A16: While the provided research focuses primarily on the synthesis, reactivity, and biological applications of thiiranes, limited information is available regarding their environmental fate and degradation pathways. Further research is needed to assess their potential impact on the environment. []
Q16: How does the solubility of this compound and its derivatives vary in different solvents?
A17: The solubility of this compound and its derivatives can differ significantly depending on the nature of the substituents and the polarity of the solvent. Generally, thiiranes tend to be more soluble in organic solvents compared to aqueous media. []
Q17: What are some significant historical milestones in the research of this compound?
A18: The synthesis of this compound and the exploration of its reactivity with various reagents, including amines, have been crucial milestones in its research. Early studies focused on understanding its fundamental properties and potential applications. [, ]
Q18: How has research on this compound benefited from cross-disciplinary collaborations?
A19: The study of this compound and its derivatives has greatly benefited from interdisciplinary collaborations involving organic synthesis, catalysis, computational chemistry, and medicinal chemistry. For instance, insights from synthetic chemistry have enabled the development of novel this compound-based compounds, while computational studies have provided a deeper understanding of their reactivity and potential biological applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


